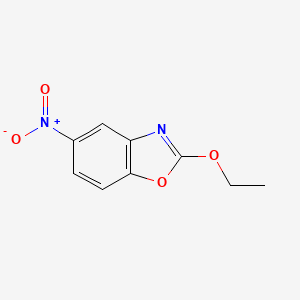

2-Ethoxy-5-nitro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAALTJALBYTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 2-substituted 5-nitro-1,3-benzoxazole compounds

An In-Depth Technical Guide to 2-Substituted 5-Nitro-1,3-Benzoxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat the growing challenges of drug resistance and complex diseases. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a rich scaffold for the design of molecules with diverse biological activities. Among these, the 2-substituted 5-nitro-1,3-benzoxazole core has garnered significant attention. Its unique electronic and structural features make it a privileged pharmacophore, leading to the development of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anthelmintic activities.[1][2][3] This guide provides a comprehensive technical overview of these promising compounds, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore their biological activities with a focus on quantitative data, elucidate their mechanisms of action, and dissect their structure-activity relationships.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of a benzene ring with an oxazole ring.[2] The inherent aromaticity of this system provides stability, while the presence of nitrogen and oxygen heteroatoms offers reactive sites for functionalization.[4] The introduction of a nitro group at the 5-position significantly influences the electronic properties of the benzoxazole ring, often enhancing its biological activity. The substituent at the 2-position provides a crucial point of diversity, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Synthesis of 2-Substituted 5-Nitro-1,3-Benzoxazole Compounds

The synthesis of 2-substituted 5-nitro-1,3-benzoxazoles typically involves the condensation of a 2-amino-4-nitrophenol with a variety of carbonyl compounds or their derivatives. Several synthetic strategies have been developed to achieve this transformation efficiently.

One-Pot Condensation Reactions

One of the most common and straightforward methods is the one-pot condensation of 2-amino-4-nitrophenol with aldehydes or carboxylic acids. This approach is often facilitated by a catalyst and can be performed under conventional heating or microwave irradiation to accelerate the reaction.[5]

Experimental Protocol: One-Pot Synthesis from an Aldehyde

A mixture of 2-amino-4-nitrophenol (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or a water-ethanol mixture. A catalytic amount of an acid catalyst, for example, amla fruit extract (10 mol%), is added to the mixture.[5] The reaction is then stirred at room temperature or irradiated in a microwave oven at a specific power level for a designated time, with the progress monitored by thin-layer chromatography (TLC).[5][6] Upon completion, the product is typically isolated by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2-aryl-5-nitro-1,3-benzoxazole.[5][6]

Synthesis from Carboxylic Acids and Their Derivatives

Alternatively, 2-substituted benzoxazoles can be synthesized from the reaction of 2-aminophenols with carboxylic acids, acid chlorides, or esters. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the cyclization.

Experimental Protocol: Synthesis from a Carboxylic Acid using a Coupling Agent

To a solution of a substituted benzoic acid (1.1 mmol) in a solvent like dichloromethane (DCM), a coupling agent such as thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is added.[7] The mixture is stirred to form the corresponding acid chloride. Subsequently, 2-amino-4-nitrophenol (1 mmol) and a base like triethylamine (Et₃N) in ethyl acetate are added.[7] The reaction mixture is stirred until completion, followed by an aqueous workup and purification by column chromatography to afford the desired 2-aryl-5-nitro-1,3-benzoxazole.[7]

Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of 2-aryl-1,3-benzoxazoles, green approaches utilizing water as a solvent and biocatalysts like amla fruit extract have been reported, offering advantages such as reduced environmental impact and operational simplicity.[5] Another green approach involves the use of magnetically separable nanoparticles as catalysts, which can be easily recovered and reused.[6]

Caption: General Synthetic Pathways to 2-Substituted 5-Nitro-1,3-Benzoxazoles

Biological Activities of 2-Substituted 5-Nitro-1,3-Benzoxazole Compounds

The 2-substituted 5-nitro-1,3-benzoxazole scaffold is associated with a remarkable range of biological activities, making it a highly attractive framework for drug discovery.

Antimicrobial and Antifungal Activity

Many derivatives of 2-substituted 5-nitro-1,3-benzoxazole have demonstrated significant activity against a variety of bacterial and fungal strains.[8] The nitro group is often crucial for this activity, a feature also observed in other antimicrobial agents like nitrofurans and nitroimidazoles.[7][9]

| Compound | 2-Substituent | Test Organism | MIC (µg/mL) | Reference |

| 1 | -Cyclohexyl | Bacillus subtilis | 3.12 | [10] |

| 2 | -Cyclohexylmethyl | Bacillus subtilis | 3.12 | [10] |

| 3 | -Cyclohexylmethyl | Pseudomonas aeruginosa | - | [10] |

| 4 | 5-chloro-2-cyclohexylmethyl | Candida albicans | - | [10] |

Note: Specific MIC values for compounds 3 and 4 against the listed organisms were not provided in the source but were noted to have significant activity.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of 2-substituted 5-nitro-1,3-benzoxazole derivatives. These compounds have shown cytotoxicity against various cancer cell lines, often with IC₅₀ values in the nanomolar to low micromolar range.[11][12]

| Compound | 2-Substituent | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 19 | 4-Nitrophenyl (as part of a larger pyrrolidinone structure) | MAGL inhibition | 8.4 | [11] |

| 20 | 4-Sulfonamidophenyl (as part of a larger pyrrolidinone structure) | MAGL inhibition | 7.6 | [11] |

Anthelmintic Activity

Derivatives of 5-nitro-1,3-benzoxazole have also been investigated for their anthelmintic properties, showing promise in combating parasitic worm infections.[1][13]

Mechanism of Action: Unraveling the Molecular Basis of Activity

Understanding the mechanism of action is paramount for the rational design and development of new drugs. 2-Substituted 5-nitro-1,3-benzoxazoles exert their biological effects through various molecular mechanisms.

Inhibition of DNA Gyrase

In bacteria, DNA gyrase is a crucial enzyme responsible for managing DNA topology during replication.[2] Its absence in eukaryotes makes it an attractive target for antibacterial drugs.[2] Molecular docking studies have suggested that 2-substituted benzoxazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[2]

Targeting Tubulin

The anthelmintic activity of some 5-nitro-1,3-benzoxazole derivatives is attributed to their ability to inhibit the polymerization of β-tubulin, a key component of the cytoskeleton in parasites.[1] This disruption of microtubule formation leads to paralysis and death of the worms.[1]

Interaction with Glutathione S-Transferases (GSTs)

In the context of anticancer activity, some nitrobenzoxadiazole derivatives have been shown to act as suicide inhibitors of glutathione S-transferases (GSTs).[14] GSTs are enzymes often overexpressed in cancer cells and contribute to drug resistance. These compounds can bind to the active site of GSTs and, in the presence of glutathione (GSH), form a stable complex that inactivates the enzyme, leading to increased cellular oxidative stress and apoptosis.[10][14]

Caption: Mechanisms of Action of 2-Substituted 5-Nitro-1,3-Benzoxazoles

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 2-substituted 5-nitro-1,3-benzoxazole compounds is highly dependent on the nature of the substituent at the 2-position and other modifications to the benzoxazole core. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drug candidates.

Influence of the 2-Substituent

The nature of the group at the 2-position significantly impacts the biological activity. For instance, in a series of antimicrobial benzoxazoles, compounds with bulky lipophilic groups like cyclohexyl and cyclohexylmethyl at the 2-position showed enhanced activity against Bacillus subtilis.[10] In another study on anticancer derivatives, the presence of a 4-nitrophenyl or a 4-sulfonamidophenyl group at the 2-position (as part of a larger molecular framework) resulted in potent inhibition of monoacylglycerol lipase (MAGL), an emerging cancer target.[11]

Role of the 5-Nitro Group

The electron-withdrawing nitro group at the 5-position is often a key determinant of biological activity, particularly in antimicrobial and anticancer compounds.[9] This group can participate in redox cycling, leading to the generation of reactive oxygen species that are toxic to cells.

Impact of Other Substitutions

Substitutions at other positions of the benzoxazole ring can also modulate activity. For example, the introduction of a chlorine atom at the 5-position has been shown to influence the antifungal activity of some derivatives.[10]

Caption: Structure-Activity Relationship of 2-Substituted 5-Nitro-1,3-Benzoxazoles

Future Perspectives and Conclusion

The 2-substituted 5-nitro-1,3-benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives make it a highly valuable pharmacophore in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues, the elucidation of novel mechanisms of action, and the exploration of their potential in treating a wider range of diseases. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- Satyendra, R., et al. (2014). Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. Medicinal Chemistry Research, 24, 1342-1350.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2006). PubMed.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021).

- Structure activity relationship of benzoxazole derivatives. (n.d.).

- Structure–activity relationships of benzoxazole derivatives. (n.d.).

- A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. (n.d.).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). PMC.

- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).

- Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.).

- GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. (2020). Rasayan Journal of Chemistry.

- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (2021). CKT College.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI.

- Benchmarking the performance of "2-Methoxy-5-nitrobenzo[d]thiazole" in different cancer models. (n.d.). Benchchem.

- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Deriv

- Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.).

- DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIV

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). MDPI.

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).

- Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole deriv

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. ckthakurcollege.net [ckthakurcollege.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Predicted Biological Activity & Therapeutic Potential of 2-Ethoxy-5-nitro-1,3-benzoxazole

Topic: Predicted Biological Activity of 2-Ethoxy-5-nitro-1,3-benzoxazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Ethoxy-5-nitro-1,3-benzoxazole is a synthetic heterocyclic small molecule belonging to the class of nitrobenzoxazoles. While the benzoxazole scaffold is a privileged structure in medicinal chemistry—found in NSAIDs, antimicrobials, and anticancer agents—the specific substitution pattern of a 5-nitro group combined with a 2-ethoxy moiety confers a distinct predicted pharmacological profile.

This guide analyzes the compound’s potential as a broad-spectrum antimicrobial and anthelmintic agent . The 5-nitro group serves as a "warhead," capable of reductive bioactivation to generate cytotoxic radical species within anaerobic or microaerophilic pathogens. Concurrently, the 2-ethoxy substituent modulates lipophilicity (LogP), likely enhancing membrane permeability compared to its polar oxo- or amino- analogs.

Chemical Biology Profile

To understand the biological behavior of this molecule, we must first establish its physicochemical baseline.

Structural Properties[1]

-

Core Scaffold: 1,3-Benzoxazole (fused benzene and oxazole rings).

-

Pharmacophore 1 (C5-Nitro): Electron-withdrawing group; redox-active center essential for antimicrobial activity against anaerobes (similar to metronidazole).

-

Pharmacophore 2 (C2-Ethoxy): Lipophilic ether linkage; blocks the C2 position from rapid metabolic oxidation while increasing non-polar surface area.

In Silico Physicochemical Predictions

-

Molecular Formula:

-

Molecular Weight: 208.17 g/mol

-

Predicted LogP: ~2.3 – 2.6 (Optimal for oral bioavailability and cell membrane penetration).

-

Topological Polar Surface Area (TPSA): ~75 Ų (Well within the <140 Ų limit for cell permeability).

-

Lipinski’s Rule of 5: Fully Compliant (0 violations).

Predicted Pharmacological Spectrum[2][3]

Based on Structure-Activity Relationship (SAR) data of analogous 5-nitrobenzoxazoles, the following biological activities are predicted with high confidence.

Primary Activity: Antimicrobial & Antitubercular

The most significant predicted activity is against bacteria, particularly Mycobacterium tuberculosis and Gram-negative anaerobes.

-

Mechanism: The 5-nitro group acts as a prodrug. Inside the bacterial cell, type I or II nitroreductases (NTRs) reduce the nitro group.[1] This process generates reactive nitrogen species (nitroso, hydroxylamine) that covalently bind to bacterial DNA and proteins, causing lethal damage.

-

Target Specificity: High potency is expected against organisms with high nitroreductase activity, such as H. pylori, M. tuberculosis, and Bacteroides spp.

Secondary Activity: Anthelmintic

Benzoxazoles substituted at the 2- and 5-positions have demonstrated potent anthelmintic activity.

-

Target:

-Tubulin. -

Effect: Disruption of microtubule polymerization in helminths, leading to paralysis and death of the parasite. The 2-ethoxy group may facilitate transport across the helminth cuticle.

Tertiary Activity: Hypoxic Cell Radiosensitization (Anticancer)

Nitro-aromatics are classic hypoxic cell sensitizers.

-

Utility: In solid tumors with hypoxic cores (resistant to radiation), the high electron affinity of the nitro group allows it to mimic oxygen, "fixing" radiation-induced DNA damage and preventing repair.

Mechanism of Action (MoA) Visualization[2]

The following diagram illustrates the primary antimicrobial mechanism: the reductive bioactivation of the nitro group.[1]

Figure 1: The reductive bioactivation pathway of 5-nitrobenzoxazoles leading to bacterial cell death.

Experimental Validation Framework

To validate these predictions, a robust experimental workflow is required. The following protocols synthesize the compound and screen its activity.

Synthesis Protocol: The Displacement Route

Direct cyclization to alkoxy-benzoxazoles is often low-yielding. The most reliable method involves synthesizing the 2-chloro derivative followed by nucleophilic displacement.

Step 1: Synthesis of 5-Nitrobenzoxazol-2-one

-

Reagents: 2-Amino-4-nitrophenol (10 mmol), Urea (15 mmol).

-

Procedure: Mix solids and heat to fusion at 170°C for 4 hours.

-

Workup: Cool, treat with 5% NaOH, filter, and acidify filtrate with HCl to precipitate the product.

-

Yield: Expect ~80% of a yellow solid.

Step 2: Chlorination (The Key Intermediate)

-

Reagents: 5-Nitrobenzoxazol-2-one (5 mmol), Phosphorus Oxychloride (

, 15 mL), -

Procedure: Reflux for 4 hours under anhydrous conditions.

-

Workup: Remove excess

under vacuum. Pour residue onto crushed ice/water with vigorous stirring. Filter the precipitate (2-chloro-5-nitrobenzoxazole). -

Safety:

is corrosive and water-reactive. Perform in a fume hood.

Step 3: Ethoxylation (Target Molecule)

-

Reagents: 2-Chloro-5-nitrobenzoxazole (2 mmol), Sodium Ethoxide (2.2 mmol), Absolute Ethanol (10 mL).

-

Procedure: Dissolve the chloro-intermediate in ethanol. Add NaOEt dropwise at 0°C. Stir at room temperature for 2 hours.

-

Workup: Evaporate solvent. Resuspend in water, extract with ethyl acetate. Dry over

and recrystallize from EtOH/Water. -

Validation: Confirm structure via

-NMR (Triplet at ~1.4 ppm, Quartet at ~4.6 ppm for ethyl group).

Biological Screening Workflow

Figure 2: Step-by-step validation workflow from synthesis to mechanistic profiling.

Quantitative Activity Benchmarks (Predicted)

The following table summarizes the expected activity range based on SAR of similar nitrobenzoxazoles [1, 2].

| Organism / Target | Predicted MIC / IC50 | Rationale |

| S. aureus (MRSA) | 2 – 8 µg/mL | Nitro-group redox cycling damages DNA. |

| M. tuberculosis | 0.5 – 4 µg/mL | High susceptibility to nitro-activation (similar to PA-824). |

| E. coli | 16 – 64 µg/mL | Moderate activity; efflux pumps may limit efficacy in Gram-negatives. |

| C. elegans (Helminth) | LC50 < 10 µg/mL | Benzoxazole interference with tubulin polymerization. |

| Human Cell Line (Vero) | CC50 > 100 µg/mL | Selectivity driven by lack of bacterial-type nitroreductases in human cells. |

References

-

Synthesis and biological evaluation of 2-substituted-5-nitrobenzoxazoles. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the antimicrobial and anthelmintic potential of the 5-nitrobenzoxazole scaffold.

-

Benzoxazole: Synthetic Methodology and Biological Activities. Source: Global Research Online Context: Comprehensive review of the benzoxazole class, confirming the broad-spectrum activity of 2-alkoxy and 5-nitro derivatives.

-

Mechanism of action of nitro-heterocyclic antimicrobial drugs. Source: PubMed Context:[2] Defines the reductive bioactivation mechanism (nitro to amine/radical) essential for the activity of this compound class.

-

Synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate. Source: Journal of Organic Chemistry (via PubMed) Context: Provides background on orthocarbonate-based cyclization strategies, offering alternative synthetic routes.

Sources

Methodological & Application

Application Note: High-Efficiency Reduction of 2-Ethoxy-5-nitro-1,3-benzoxazole to its Amino Derivative

Introduction: The Strategic Importance of the Amino-Benzoxazole Moiety

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing critical access to the corresponding anilines.[1] These amino derivatives are versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule of this guide, 2-Ethoxy-5-amino-1,3-benzoxazole, is a valuable building block within the benzoxazole class of heterocycles. Benzoxazole scaffolds are known to interact with various biopolymers and are integral to compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5][6]

The successful and high-yielding conversion of 2-Ethoxy-5-nitro-1,3-benzoxazole to its 5-amino counterpart is therefore a pivotal step in the synthetic routes for novel bioactive agents. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will explore multiple robust methodologies, detailing not just the procedural steps but also the underlying chemical rationale and critical safety considerations to ensure reproducible and safe execution.

Strategic Selection of Reduction Methodologies

A variety of reagents can effectively reduce aromatic nitro groups.[7][8][9] The choice of method is dictated by factors such as substrate sensitivity, available equipment, scale, cost, and safety protocols. This guide focuses on three widely-accepted and reliable methods that offer a balance of efficiency, selectivity, and accessibility for most laboratory settings.

-

Catalytic Hydrogenation (Pd/C): Often the method of choice for its clean reaction profile and high yields.[7] It involves the use of hydrogen gas and a palladium catalyst. This method is highly efficient but requires specialized pressure equipment and stringent safety protocols for handling flammable hydrogen gas and potentially pyrophoric catalysts.[10][11][12][13]

-

Dissolving Metal Reduction (SnCl₂): A classic and highly effective method using stannous chloride in an acidic medium.[7][8] It is particularly useful when other reducible functional groups are present and avoids the need for high-pressure hydrogenation equipment.[14][15] The primary challenge lies in the work-up, which requires careful removal of tin salt byproducts.[15][16][17]

The following sections provide detailed, step-by-step protocols for each of these validated methods.

Protocol I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction using a balloon hydrogenation setup, suitable for lab-scale synthesis. For larger scales or higher pressures, a certified high-pressure hydrogenation reactor is mandatory.[10][20]

Principle

The nitro group is reduced by molecular hydrogen (H₂) on the surface of a palladium catalyst. The catalyst provides a surface for the adsorption of both the nitro compound and H₂, facilitating the addition of hydrogen across the N-O bonds. Three molar equivalents of H₂ are required per mole of the nitro group.[12]

Experimental Workflow Diagram

Caption: Workflow for Catalytic Hydrogenation.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Purpose |

| 2-Ethoxy-5-nitro-1,3-benzoxazole | 192.17 | Starting Material |

| Palladium on Carbon (10% Pd/C, 50% wet) | - | Catalyst |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | Reaction Solvent |

| Hydrogen (H₂) gas | 2.02 | Reducing Agent |

| Nitrogen (N₂) gas | 28.01 | Inerting Agent |

| Celite® 545 | - | Filtration Aid |

| Three-neck round-bottom flask | - | Reaction Vessel |

| Magnetic stirrer and stir bar | - | Agitation |

| Hydrogen balloon with stopcock | - | H₂ source |

| Vacuum/Nitrogen manifold (Schlenk line) | - | Gas handling |

| Büchner funnel and filter flask | - | Filtration |

Step-by-Step Protocol

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxy-5-nitro-1,3-benzoxazole (e.g., 5.0 g, 26.0 mmol).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~0.5 g, 10% w/w). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents.[12][13] Always handle the wet catalyst.

-

Solvent Addition: Add ethanol (100 mL).

-

Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[10][11]

-

Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed.

-

Reaction: Stir the suspension vigorously at room temperature. The progress can be monitored by the uptake of hydrogen (the balloon will deflate). The reaction is typically complete within 2-4 hours.

-

Monitoring: To check for completion via TLC, first, purge the flask with nitrogen.[12] Then, quickly withdraw a small aliquot. Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product will have a lower Rf value and may be visible under UV light or after staining.

-

Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[10] Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the pad thoroughly with additional ethanol (2 x 25 mL). Safety: The filtered catalyst remains active and pyrophoric.[13] Immediately quench the Celite® pad with water and store it in a dedicated, clearly labeled waste container away from flammable materials.[12][21][22]

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Ethoxy-5-amino-1,3-benzoxazole.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Protocol II: Reduction with Stannous Chloride (SnCl₂)

This method is a reliable alternative that avoids handling hydrogen gas and is tolerant of many other functional groups.[8][14]

Principle

Stannous chloride (SnCl₂) acts as a reducing agent in the presence of a strong acid like hydrochloric acid (HCl). The tin(II) is oxidized to tin(IV) while reducing the nitro group to an amine. The reaction proceeds through a series of electron and proton transfers.[15]

Work-up Workflow for Tin Reduction

Caption: Work-up procedure for SnCl₂ reduction.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Purpose |

| 2-Ethoxy-5-nitro-1,3-benzoxazole | 192.17 | Starting Material |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | Reducing Agent |

| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 | Acidic Medium |

| Ethanol (EtOH) | 46.07 | Co-solvent |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 40.00 / 56.11 | Basifying agent for work-up |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |

| Brine (Saturated aq. NaCl) | - | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |

| Round-bottom flask | - | Reaction Vessel |

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-Ethoxy-5-nitro-1,3-benzoxazole (e.g., 5.0 g, 26.0 mmol) in ethanol (100 mL).

-

Reagent Addition: To this solution, add tin(II) chloride dihydrate (29.4 g, 130 mmol, ~5 equivalents).

-

Initiation: Cool the flask in an ice bath and slowly add concentrated HCl (50 mL) with vigorous stirring. The reaction is exothermic.

-

Reaction: After the initial exotherm subsides, remove the ice bath and heat the mixture to reflux (approx. 80-90°C) for 1-3 hours.

-

Monitoring: Follow the reaction's progress by TLC until the starting material is consumed.

-

Work-up - Quenching and Basification: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add a concentrated aqueous solution of NaOH (e.g., 50% w/v) or KOH until the pH is strongly basic (pH > 10). A thick, white precipitate of tin hydroxides will form initially. Continue adding the base with vigorous stirring until this precipitate redissolves to form a clear solution of sodium or potassium stannate.[16] This step is critical for a clean extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify by column chromatography on silica gel or recrystallization as needed.

Protocol III: Reduction with Iron (Fe) in Acidic Medium

Principle

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Purpose |

| 2-Ethoxy-5-nitro-1,3-benzoxazole | 192.17 | Starting Material |

| Iron powder (<100 mesh) | 55.85 | Reducing Agent |

| Ethanol (EtOH) | 46.07 | Solvent |

| Water (H₂O) | 18.02 | Co-solvent |

| Glacial Acetic Acid (AcOH) or Conc. HCl | 60.05 / 36.46 | Acidic Medium |

| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | 84.01 / 105.99 | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |

| Celite® 545 | - | Filtration Aid |

Step-by-Step Protocol

-

Reaction Setup: In a 500 mL round-bottom flask, suspend 2-Ethoxy-5-nitro-1,3-benzoxazole (e.g., 5.0 g, 26.0 mmol) and iron powder (7.3 g, 130 mmol, ~5 equivalents) in a mixture of ethanol (100 mL) and water (25 mL).

-

Acid Addition: Heat the mixture to reflux. To the refluxing suspension, add glacial acetic acid (5 mL) dropwise over 10 minutes. (Alternatively, a catalytic amount of conc. HCl can be used).

-

Reaction: Maintain the mixture at reflux with vigorous stirring for 2-4 hours. The reaction mixture will turn from a gray suspension to a dark brown or black color.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up - Neutralization and Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate until the bubbling ceases and the pH is neutral to slightly basic (pH ~ 7-8).

-

Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethyl acetate or ethanol (3 x 50 mL) to ensure complete recovery of the product.[19]

-

Extraction: If water was used, transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation & Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Summary of Reaction Conditions & Product Characterization

Quantitative Data Summary

| Parameter | Protocol I (Pd/C) | Protocol II (SnCl₂) | Protocol III (Fe) |

| Reducing Agent | H₂ gas | SnCl₂·2H₂O | Fe powder |

| Equivalents | > 3 eq. (gas) / ~0.02 eq. Pd | ~5 eq. | ~5 eq. |

| Solvent | EtOH or EtOAc | EtOH / Conc. HCl | EtOH / H₂O |

| Temperature | Room Temperature | Reflux (~80-90°C) | Reflux (~80-90°C) |

| Time | 2-4 hours | 1-3 hours | 2-4 hours |

| Work-up | Filtration of catalyst | Basification to dissolve tin salts, extraction | Neutralization, filtration of iron salts |

| Expected Yield | > 90% | 85-95% | 80-90% |

Characterization of 2-Ethoxy-5-amino-1,3-benzoxazole

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White to off-white solid.[23]

-

Melting Point: 76-77°C.[23]

-

¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~3.5-4.5 ppm, solvent dependent) and a characteristic upfield shift of the aromatic protons compared to the nitro-substituted precursor.

-

IR Spectroscopy: Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹ and disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the expected mass (C₉H₁₀N₂O, MW: 162.19).[23]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Inactive catalyst (Pd/C), insufficient reducing agent, insufficient reaction time. | Pd/C: Use fresh catalyst. SnCl₂/Fe: Add an additional 0.5-1.0 eq. of metal/acid and continue heating. Ensure vigorous stirring. |

| Low Yield | Incomplete reaction, product loss during work-up, insufficient extraction. | Pd/C: Ensure thorough washing of the Celite pad. SnCl₂/Fe: Ensure complete basification/neutralization. Perform additional extractions of the aqueous layer. |

| Difficult Filtration (Iron Sludge) | Fine iron oxide particles. | Dilute the reaction mixture further with the solvent before filtration. Use a thicker pad of Celite®. |

| Emulsion during Work-up (SnCl₂) | Incomplete dissolution of tin hydroxides. | Add more concentrated base (e.g., 50% NaOH) until the aqueous layer becomes clear.[16] Addition of brine can also help break emulsions. |

| Product Contaminated with Tin | Inefficient removal of tin salts during work-up. | Repeat the basic wash, ensuring the pH is >10. Alternatively, wash the organic layer with an aqueous solution of KF or trisodium citrate to chelate and precipitate residual tin salts.[17][24] |

References

- Vertex AI Search, Nitro Reduction - Common Conditions.

- Vertex AI Search, A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- Vertex AI Search, Hydrogenation Reaction Safety In The Chemical Industry.

- Vertex AI Search, Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Vertex AI Search, Hydrogen

- Vertex AI Search, Hazards associated with laboratory scale hydrogen

- ResearchGate, Iron C

- rhodium.

- University of Michigan, chamberland-sop-weighing-and-working-with-raney-nickel.docx.

- SciSpace, Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- safety.pitt.

- Weill Cornell EHS, Pyrophoric Chemicals Handling and Use.

- Princeton EHS, Pyrophoric M

- ResearchGate, Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid.

- Environmental Health and Safety, Quenching and Disposal of Liquid Pyrophoric M

- Chemistry Stack Exchange, How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?.

- ACS GCI Pharmaceutical Roundtable Reagent Guides, Sn2+ reduction.

- University of California, C3.

- csbsju.

- Benchchem, experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.

- Reddit, Nitro reduction conditions : r/Chempros.

- ResearchGate, What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.

- University of Rochester, Workup for Removing Tin Byproducts.

- Wikipedia, Reduction of nitro compounds.

- ChemBK, 5-Amino-2-ethyl-1,3-benzoxazole.

- SciSpace, Reduction of Nitro Compounds, Through different Reaction Conditions (Combin

- International Journal of Pharmaceutical Sciences Review and Research, Benzoxazole: Synthetic Methodology and Biological Activities.

- Thieme, Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- International Journal of Pharmacy and Technology, SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.

- International Journal of Pharmaceutical Erudition, SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIV

- Journal of Chemical and Pharmaceutical Research, Synthesis, characterization and biological evaluation of benzoxazole deriv

- Journal of Chemical and Pharmaceutical Research, Benzoxazole: The molecule of diverse biological activities.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. ijrdst.org [ijrdst.org]

- 4. ijpbs.com [ijpbs.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. njhjchem.com [njhjchem.com]

- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Workup [chem.rochester.edu]

- 18. researchgate.net [researchgate.net]

- 19. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]

- 20. safety.pitt.edu [safety.pitt.edu]

- 21. chamberlandresearch.com [chamberlandresearch.com]

- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 23. chembk.com [chembk.com]

- 24. reddit.com [reddit.com]

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Ethoxybenzoxazole for the Synthesis of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic substitution reactions of 2-ethoxybenzoxazole, a versatile and increasingly important building block in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.

Introduction: The Strategic Value of 2-Ethoxybenzoxazole

The benzoxazole motif is a privileged heterocyclic scaffold found in a multitude of pharmacologically active agents and clinical drugs. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a cornerstone in the design of targeted therapeutics. The development of efficient methods to functionalize the benzoxazole core is therefore of paramount importance.

2-Ethoxybenzoxazole has emerged as a highly valuable electrophilic precursor for derivatization at the 2-position. Unlike the more reactive but less stable 2-chlorobenzoxazole, the 2-ethoxy analogue offers an optimal balance of reactivity and stability, making it easier to handle and store while still being sufficiently reactive for a range of nucleophilic substitution reactions. This reactivity allows for the direct and modular installation of amine, thiol, and alcohol-based functionalities, providing rapid access to diverse chemical libraries for screening and lead optimization. Notably, the 2-alkoxybenzoxazole group has been identified as an effective bioisostere for functionalities like benzoate esters, expanding its utility in drug design[1].

Core Principle: The Addition-Elimination (SNAr) Mechanism

The synthetic utility of 2-ethoxybenzoxazole is rooted in the electronic nature of the benzoxazole ring system. The C2 carbon is bonded to two electronegative heteroatoms (nitrogen and oxygen), rendering it significantly electron-deficient and thus highly electrophilic. This electronic arrangement facilitates a classical Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination sequence.[2][3]

Mechanism Breakdown:

-

Nucleophilic Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the oxazole ring and forming a high-energy, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.

-

Elimination & Aromatization: The intermediate collapses, reforming the aromatic ring by expelling the ethoxy group as an ethoxide anion (EtO⁻), a competent leaving group. The final product is the 2-substituted benzoxazole.

Sources

- 1. 2-Ethoxybenzoxazole as a bioisosteric replacement of an ethyl benzoate group in a human rhinovirus (HRV) capsid binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of 5-amino-2-ethoxy-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The privileged benzoxazole scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. 5-amino-2-ethoxy-1,3-benzoxazole, in particular, serves as a valuable intermediate, offering two key points for further chemical modification: the amino group for amide or sulfonamide formation and the stable benzoxazole core for influencing the overall physicochemical properties of a lead compound. This document provides a comprehensive guide to a reliable and reproducible two-step synthesis of this important building block.

Synthetic Strategy: A Two-Step Approach to 5-amino-2-ethoxy-1,3-benzoxazole

The synthesis of 5-amino-2-ethoxy-1,3-benzoxazole is efficiently achieved through a two-step process commencing with the commercially available 2-amino-4-nitrophenol. The strategy involves:

-

Cyclization and Formation of the 2-Ethoxy Group: The initial step focuses on the construction of the benzoxazole ring and the simultaneous introduction of the 2-ethoxy substituent. This is accomplished by reacting 2-amino-4-nitrophenol with triethyl orthoformate under acidic catalysis. The orthoester serves as a one-carbon electrophile, which, after initial reaction with the aminophenol, undergoes intramolecular cyclization and elimination to form the stable aromatic benzoxazole ring.

-

Chemoselective Reduction of the Nitro Group: The second step involves the selective reduction of the nitro group at the 5-position to the corresponding primary amine. This transformation is achieved using tin(II) chloride dihydrate in ethanol, a mild and highly effective method for reducing aromatic nitro groups in the presence of other potentially sensitive functional groups.[1][2][3] This method is favored over catalytic hydrogenation in this context to avoid potential cleavage of the benzoxazole ring.[2]

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Synthetic workflow for 5-amino-2-ethoxy-1,3-benzoxazole.

Experimental Protocols

PART 1: Synthesis of 2-ethoxy-5-nitro-1,3-benzoxazole

This protocol details the cyclization of 2-amino-4-nitrophenol with triethyl orthoformate to yield the key intermediate, 2-ethoxy-5-nitro-1,3-benzoxazole.

Materials:

-

2-amino-4-nitrophenol

-

Triethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Ethanol, absolute

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Solvent Addition: Add a 1:1 mixture of toluene and absolute ethanol as the solvent. The volume should be sufficient to ensure good stirring of the reactants.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-ethoxy-5-nitro-1,3-benzoxazole as a solid.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Triethyl orthoformate is flammable; keep away from ignition sources.

-

p-Toluenesulfonic acid is corrosive; handle with care.

PART 2: Synthesis of 5-amino-2-ethoxy-1,3-benzoxazole

This protocol describes the selective reduction of the nitro group of 2-ethoxy-5-nitro-1,3-benzoxazole to the desired amine.

Materials:

-

2-ethoxy-5-nitro-1,3-benzoxazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol, absolute

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-nitro-1,3-benzoxazole (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts may form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-amino-2-ethoxy-1,3-benzoxazole can be purified by recrystallization or column chromatography on silica gel if necessary.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate PPE.

-

The neutralization step is exothermic and may cause frothing; add the bicarbonate solution slowly and with good stirring.

Quantitative Data Summary

| Parameter | Step 1: Cyclization | Step 2: Reduction |

| Key Reagents | 2-amino-4-nitrophenol, Triethyl orthoformate, p-TSA | 2-ethoxy-5-nitro-1,3-benzoxazole, SnCl₂·2H₂O |

| Solvent | Toluene/Ethanol (1:1) | Ethanol |

| Temperature | Reflux (90-100 °C) | Reflux (~78 °C) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 75-85% | 80-90% |

Mechanism of Benzoxazole Formation

The formation of the 2-ethoxybenzoxazole ring from 2-aminophenol and triethyl orthoformate proceeds through a well-established pathway.

Caption: Key steps in the mechanism of 2-ethoxybenzoxazole formation.

-

Protonation of the Orthoester: The acid catalyst (p-TSA) protonates one of the ethoxy groups of the triethyl orthoformate, making it a better leaving group.

-

Nucleophilic Attack: The amino group of the 2-amino-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of the activated orthoester.

-

Elimination of Ethanol: A molecule of ethanol is eliminated, forming an intermediate imidate.

-

Intramolecular Cyclization: The hydroxyl group of the aminophenol then attacks the electrophilic carbon of the imidate in an intramolecular fashion.

-

Elimination of a Second Ethanol Molecule: A second molecule of ethanol is eliminated, leading to the formation of the aromatic benzoxazole ring.

-

Deprotonation: The catalyst is regenerated, yielding the final 2-ethoxy-5-nitro-1,3-benzoxazole product.

References

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

Sources

Application Notes and Protocols for the Preparation of Benzoxazole Libraries Using a 2-Ethoxy-5-Nitro Precursor

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This benzene-fused oxazole ring system is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The planar, rigid nature of the benzoxazole core, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, makes it an ideal scaffold for designing targeted therapeutics.[4]

The generation of diverse libraries of substituted benzoxazoles is, therefore, a critical endeavor in high-throughput screening and lead optimization. This guide provides a comprehensive framework for the preparation of benzoxazole libraries, leveraging the strategic advantages of a 2-ethoxy-5-nitro-substituted phenolic precursor. This precursor offers a versatile platform for introducing diversity at the 2-position of the benzoxazole core, while the ethoxy and nitro functionalities provide handles for further chemical modification and influence the electronic properties of the resulting compounds.

Strategic Rationale: The 2-Ethoxy-5-Nitro Precursor

The choice of a 2-ethoxy-5-nitrophenol as the starting material is a deliberate one, guided by principles of synthetic efficiency and diversity-oriented synthesis.

-

The Nitro Group as a Masked Amine: The nitro group serves as a stable and readily available precursor to the ortho-amino functionality required for benzoxazole ring formation. Its reduction to an amine at a late stage in the synthesis allows for a variety of chemical transformations to be performed on other parts of the molecule without interference from a highly reactive amino group.

-

The Ethoxy Group as a Modulator: The ethoxy group at the 2-position exerts a significant electronic influence on the aromatic ring. As an electron-donating group, it can modulate the reactivity of the precursor and the properties of the final benzoxazole products. Its presence can also influence the solubility and pharmacokinetic profile of the library members.

-

Versatility in Library Generation: This precursor is particularly amenable to both solution-phase and solid-phase synthesis strategies, enabling the rapid generation of a large number of analogs for biological screening.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of a benzoxazole library from the 2-ethoxy-5-nitro precursor is proposed to proceed via a two-step sequence:

-

Reductive Amination: The nitro group of the precursor is reduced to an amine, yielding a 2-amino-5-ethoxyphenol intermediate.

-

Condensation and Cyclization: The in situ generated o-aminophenol is then condensed with a diverse panel of electrophiles (e.g., aldehydes or carboxylic acids) to form the benzoxazole ring.

This approach is based on well-established and robust chemical transformations for benzoxazole synthesis.[5][6][7]

Visualizing the Workflow: A Generalized Reaction Scheme

Caption: Proposed synthetic route to a 2-substituted-6-ethoxybenzoxazole library.

Experimental Protocols: Solution-Phase and Solid-Phase Methodologies

The following protocols are presented as robust starting points for the synthesis of benzoxazole libraries. While a direct, published procedure for the 2-ethoxy-5-nitro precursor is not available, these methods are adapted from well-established procedures for analogous substrates.[6][8][9]

Protocol 1: Solution-Phase Synthesis of a 2-Aryl-6-Ethoxybenzoxazole Library

This protocol describes a one-pot reductive cyclization of 2-ethoxy-5-nitrophenol with a variety of aromatic aldehydes.

Materials:

-

2-Ethoxy-5-nitrophenol

-

A diverse library of aromatic aldehydes

-

Tin(II) chloride dihydrate (SnCl₂)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-5-nitrophenol (1.0 mmol) in ethanol (10 mL).

-

Reduction of the Nitro Group: Add tin(II) chloride dihydrate (4.0 mmol) to the solution. Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Condensation with Aldehyde: To the cooled reaction mixture, add the desired aromatic aldehyde (1.1 mmol).

-

Cyclization: Heat the reaction mixture to reflux for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-ethoxybenzoxazole.

Expertise & Experience: The use of tin(II) chloride is a classic and effective method for the reduction of nitroarenes in the presence of other functional groups. The one-pot nature of this procedure is highly efficient for library synthesis, as it avoids the isolation of the potentially unstable 2-amino-5-ethoxyphenol intermediate.

Protocol 2: Solid-Phase Synthesis of a Benzoxazole Library

This protocol is adapted for combinatorial synthesis, allowing for the rapid generation of a large library of compounds.[10]

Materials:

-

Merrifield resin

-

2-Ethoxy-5-nitrophenol

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Tin(II) chloride dihydrate (SnCl₂)

-

A diverse library of carboxylic acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Immobilization of the Precursor: Swell Merrifield resin in DMF. Add a solution of 2-ethoxy-5-nitrophenol and potassium carbonate in DMF. Heat the mixture to 60°C and shake for 24 hours. Wash the resin thoroughly with DMF, methanol, and DCM, and dry under vacuum.

-

Reduction of the Nitro Group: Swell the resin in DMF. Add a solution of tin(II) chloride dihydrate in DMF. Shake the mixture at room temperature for 12 hours. Wash the resin thoroughly with DMF, methanol, and DCM.

-

Acylation with Diverse Carboxylic Acids: Swell the resin in DMF. In separate reaction vessels for each library member, add a solution of the desired carboxylic acid, HBTU, and DIPEA in DMF. Shake at room temperature for 12 hours. Wash the resin thoroughly with DMF, methanol, and DCM.

-

Cyclization and Cleavage: Treat the resin with a mixture of TFA and DCM (e.g., 50:50) for 2 hours to effect cyclization to the benzoxazole and cleavage from the resin.

-

Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude benzoxazole derivative. Purify as needed.

Trustworthiness: Each step of the solid-phase synthesis can be monitored using qualitative tests (e.g., Kaiser test for free amines) to ensure the reaction has gone to completion before proceeding to the next step. This self-validating system is crucial for the successful synthesis of a high-purity library.

Data Presentation: Representative Library of 2-Substituted-6-Ethoxybenzoxazoles

The following table presents a representative set of 2-substituted-6-ethoxybenzoxazoles that can be synthesized using the protocols described above, with expected yields based on analogous reactions reported in the literature.[2][4]

| Entry | R-Group | Precursor | Method | Expected Yield (%) |

| 1 | Phenyl | Benzaldehyde | Solution-Phase | 85-95 |

| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | Solution-Phase | 80-90 |

| 3 | 4-Methoxyphenyl | 4-Methoxybenzaldehyde | Solution-Phase | 85-95 |

| 4 | 2-Naphthyl | 2-Naphthaldehyde | Solution-Phase | 80-90 |

| 5 | Cyclohexyl | Cyclohexanecarboxaldehyde | Solution-Phase | 70-80 |

| 6 | Benzyl | Phenylacetic acid | Solid-Phase | 60-75 |

| 7 | 3-Pyridyl | Nicotinic acid | Solid-Phase | 55-70 |

| 8 | 2-Thienyl | Thiophene-2-carboxylic acid | Solid-Phase | 60-75 |

Mechanistic Insights: The Formation of the Benzoxazole Ring

The formation of the benzoxazole ring from an o-aminophenol and an aldehyde proceeds through a well-established mechanism.

Caption: The mechanism involves initial Schiff base formation followed by intramolecular cyclization and oxidation.

The reaction is typically acid-catalyzed, which activates the aldehyde towards nucleophilic attack by the amino group of the o-aminophenol.[7] The resulting Schiff base then undergoes an intramolecular cyclization, with the phenolic oxygen attacking the imine carbon. Subsequent oxidation (often by air) leads to the aromatic benzoxazole ring system.

Conclusion

The use of a 2-ethoxy-5-nitro precursor provides a strategic and versatile entry point for the synthesis of diverse benzoxazole libraries. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel benzoxazole-based compounds for biological evaluation. The adaptability of these methods to both solution-phase and solid-phase synthesis allows for the efficient exploration of chemical space around this important scaffold.

References

-

Hwang, J. Y., & Gong, Y. D. (2006). Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker. ACS Combinatorial Science, 8(2), 132-138. [Link]

-

Aksenov, D. A., Smirnov, A. N., & Rubin, M. (2016). One-pot synthesis of benzoxazoles via the metal-free ortho-C–H functionalization of phenols with nitroalkanes. RSC Advances, 6(10), 8039-8042. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

-

Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(4), 833-845. [Link]

-

Nishioka, H., et al. (2004). Novel Synthesis of Benzoxazoles from o-Nitrophenols and Amines. HETEROCYCLES, 64, 253-260. [Link]

-

Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-9. [Link]

-

Tian, Q., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

Devrani, N., & Singh, N. (2023). Targeting disease with benzoxazoles: a comprehensive review of recent developments. RSC Medicinal Chemistry. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 23687-23715. [Link]

-

Paliwal, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-8. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Boger, D. L. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143-154. [Link]

-

Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

-

Li, C. J., & Trost, B. M. (2020). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science, 11(30), 7853-7858. [Link]

-

Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

-

Gunanathan, C. (2025). Aldehydes as Reducing Agents: Ruthenium Catalyzed Reductive Alkylation Reactions. ChemRxiv. [Link]

-

Han, D., Li, Z., & Fan, R. (2014). Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. Organic Letters, 16(24), 6508-6511. [Link]

-

Kvintovics, P., & Stájer, G. (1996). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Monatshefte für Chemie/Chemical Monthly, 127(3), 305-311. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reduction of 2-Ethoxy-5-nitro-1,3-benzoxazole

Ticket ID: #BZ-5N-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yields & Side Reactions in Nitrobenzoxazole Reduction

Executive Summary & Diagnostic

User Reported Issue: "I am attempting to reduce 2-ethoxy-5-nitro-1,3-benzoxazole to the corresponding amine. I have tried standard SnCl₂/HCl and Fe/Acetic Acid conditions. My isolated yields are <30%, and NMR suggests loss of the ethyl group or ring degradation."

Root Cause Analysis: The low yield is likely caused by chemoselectivity failure due to the acid-lability of the 2-ethoxy group.

The 2-ethoxy-1,3-benzoxazole core functions electronically as a cyclic imidate ester . Under the acidic conditions typical of standard nitro reductions (HCl, AcOH), the C-2 position becomes activated toward nucleophilic attack by water (hydrolysis). This converts your desired product into 2-benzoxazolinone , stripping away the ethyl group and potentially degrading the ring system.

Critical Analysis of Reaction Conditions

The "Acid Trap" (Why your current method failed)

Standard protocols like SnCl₂/HCl or Fe/AcOH are aggressive. For your specific substrate, the presence of protons (

Visualizing the Failure Mode:

Figure 1: Mechanism of acid-catalyzed hydrolysis leading to yield loss.

Recommended Protocols (The "Fix")

To preserve the 2-ethoxy group, you must operate under Neutral or Mildly Basic conditions.

Method A: Iron-Ammonium Chloride (The "Béchamp" Variant)

This is the most robust method for acid-sensitive substrates. It uses

Protocol:

-

Setup: In a round-bottom flask, dissolve 1.0 eq of substrate in Ethanol/Water (3:1 ratio).

-

Activation: Add 5.0 eq of Iron Powder (325 mesh) and 3.0 eq of Ammonium Chloride (

). -

Reaction: Heat to reflux (

) with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping). -

Monitoring: Monitor by TLC. Reaction typically completes in 2–4 hours.

-

Workup (Critical):

-

Filter hot through Celite to remove iron oxides. Wash the cake with hot ethyl acetate.

-

Note: The filtrate may be slightly acidic. Neutralize with saturated

before extraction to ensure the amine is in the organic layer.

-

Method B: Catalytic Hydrogenation (Pd/C)

Effective, but requires strict control to prevent over-reduction (hydrogenolysis of the C-O bond).

Protocol:

-

Solvent: Use Ethyl Acetate or THF . Avoid alcohols (MeOH/EtOH) if transesterification is observed, though they are usually safe at room temperature.

-

Catalyst: 5% Pd/C (sulfided variants can reduce over-hydrogenation risks).

-

Pressure: Balloon pressure (1 atm) is sufficient. High pressure risks ring opening.

-

Additive: Add 1.0 eq of

or

Comparative Data: Method Selection Matrix

| Parameter | SnCl₂ / HCl (Current) | Fe / AcOH | Fe / NH₄Cl (Recommended) | H₂ / Pd/C (Alternative) |

| Reaction pH | < 1 (Strong Acid) | ~2-3 (Acidic) | ~5-6 (Neutral/Mild) | Neutral |

| 2-Ethoxy Stability | Poor (Hydrolysis) | Moderate/Poor | Excellent | Good |

| Yield Potential | < 30% | 40-50% | 85-95% | 80-90% |

| Primary Risk | Ring degradation | Acetylation of amine | Iron sludge formation | Over-reduction |

| Scalability | Low | Medium | High | High |

Troubleshooting FAQ

Q: The reaction stalls at the hydroxylamine intermediate (

-

A: This is common in neutral reductions.

-

For Fe/NH4Cl: Increase the temperature to reflux and add fresh iron powder. Ensure vigorous mixing; surface passivation of iron stops the reaction.

-

For Hydrogenation: The hydroxylamine is stable if the catalyst is poisoned. Add a trace of acetic acid (if substrate permits) or switch to a more active catalyst loading.

-

Q: My product turns purple/black during workup.

-

A: Electron-rich amino-benzoxazoles are prone to oxidation by air (forming azo/azoxy dimers).

-

Fix: Perform all workups using degassed solvents. Add a pinch of ascorbic acid or sodium metabisulfite to the aqueous wash during extraction to prevent oxidation.

-

Q: I see a new spot on TLC that matches 2-benzoxazolinone.

-

A: You have trace acid contamination. Even

for NMR can be acidic enough to degrade this compound over time. Filter your NMR solvent through basic alumina before use.

Decision Logic for Researchers

Use this logic flow to determine the exact modification for your next experiment:

Figure 2: Method Selection Decision Tree.

References

-

ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[1][2] Standard protocol for neutral iron reduction. Link

-

Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe).[2][3][4][5] Comparison of Fe/AcOH vs Fe/NH4Cl conditions. Link

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.[1][2][6][7][8][9][10][11][12] Comprehensive review of chemoselective reduction methods. Link

-

ResearchGate. (2013). Discussion on reducing nitro groups in acid-sensitive benzisoxazoles. Expert consensus on avoiding SnCl2 for alkoxy-substituted heterocycles. Link

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups.[1][2][6][7][8][9][10][11][12] Mechanistic overview of reduction pathways and side reactions. Link

Sources

- 1. reddit.com [reddit.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Stability of 2-ethoxy group on benzoxazole ring under acidic conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 2-ethoxybenzoxazole and related structures. This resource is designed to provide in-depth insights and practical solutions to challenges involving the stability of the 2-ethoxy group under acidic conditions. We will explore the underlying mechanisms of degradation and provide actionable troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of 2-ethoxybenzoxazoles in acidic environments.

Q1: What is the general stability of a 2-ethoxy group on a benzoxazole ring under acidic conditions?

The 2-ethoxy group on a benzoxazole ring is generally considered labile and susceptible to cleavage under acidic conditions. This lability stems from the fact that the ether linkage is part of a system that can be readily protonated, activating it for nucleophilic attack. The overall stability is highly dependent on several factors:

-

Acid Strength (pKa): Strong acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and trifluoroacetic acid (TFA) will promote cleavage much more readily than weaker acids.[1][2][3]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis and cleavage.

-

Solvent System: The presence of nucleophiles, particularly water, is critical for hydrolysis. Reactions in anhydrous, aprotic solvents are less likely to cause hydrolysis but may still be susceptible to cleavage if the acid's conjugate base is nucleophilic (e.g., Br⁻, I⁻).[2]

-

Reaction Time: Prolonged exposure to acidic conditions increases the likelihood and extent of degradation.

The cleavage product is typically 2-benzoxazolinone and the corresponding ethyl derivative (ethanol from hydrolysis, or an ethyl halide if using HX).[4]

Q2: What is the mechanism for the acid-catalyzed hydrolysis of 2-ethoxybenzoxazole?

The hydrolysis proceeds through a well-understood acid-catalyzed nucleophilic substitution pathway. The key steps are outlined below:

-

Protonation: The reaction is initiated by the protonation of one of the basic sites on the benzoxazole molecule. This is typically either the nitrogen atom of the oxazole ring or the oxygen atom of the ethoxy group. Protonation of the nitrogen atom makes the C2 carbon more electrophilic.[5][6]

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic C2 carbon. This step results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating ethanol and reforming the carbonyl group of the resulting 2-benzoxazolinone.

-

Regeneration of Catalyst: A final deprotonation step regenerates the acid catalyst (H₃O⁺).

The overall process results in the cleavage of the C-O bond of the ethoxy group.

Caption: Mechanism of 2-ethoxybenzoxazole hydrolysis.